ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate
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Overview
Description
Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate is a synthetic organic compound that belongs to the class of esters It features a benzoate ester linked to a pyrrolidine ring substituted with a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, forming different amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various amide or ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of sulfonyl-containing compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The ester group allows for the compound’s incorporation into larger molecular frameworks, facilitating its use in drug design.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar ester structure but lacks the methanesulfonyl and pyrrolidine groups.
Methyl 4-(1-methanesulfonylpyrrolidine-2-amido)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
4-(1-Methanesulfonylpyrrolidine-2-amido)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
This compound is unique due to the combination of its ester, methanesulfonyl, and pyrrolidine groups. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-3-22-15(19)11-6-8-12(9-7-11)16-14(18)13-5-4-10-17(13)23(2,20)21/h6-9,13H,3-5,10H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGCOHQDYQBTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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